5-Bromo-3-fluoro-2-nitrophenol chemical structure and IUPAC name
5-Bromo-3-fluoro-2-nitrophenol chemical structure and IUPAC name
An In-depth Technical Guide to 5-Bromo-3-fluoro-2-nitrophenol: A Key Building Block in Modern Synthesis
Executive Summary
5-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of a hydroxyl group, a nitro group, and two distinct halogen atoms (bromine and fluorine) on a benzene ring provides multiple reactive sites, making it an invaluable building block for researchers in medicinal chemistry and materials science. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance key pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Bromo-3-fluoro-2-nitrophenol, with a focus on its utility for professionals in drug development and chemical research.
Introduction: The Strategic Importance of Fluorinated Phenolic Intermediates
The landscape of modern drug discovery is perpetually driven by the need for novel molecular scaffolds that can address complex biological targets. Within this context, small-molecule intermediates that offer synthetic versatility are of paramount importance. Halogenated nitrophenols are a class of compounds that fit this role perfectly. The nitro and hydroxyl groups serve as versatile chemical handles for a wide array of transformations, while the halogen substituents can be used to modulate the electronic properties of the ring and serve as points for cross-coupling reactions.
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic profile, pKa, and conformational preferences.[3][4] 5-Bromo-3-fluoro-2-nitrophenol is an exemplar of a sophisticated building block, providing not only the benefits of fluorination but also an additional bromine atom, which can be selectively targeted in palladium-catalyzed cross-coupling reactions, further expanding its synthetic potential.
Chemical Identity and Structure
A precise understanding of a molecule's structure and its formal nomenclature is fundamental to its application in research.
IUPAC Name: 5-Bromo-3-fluoro-2-nitrophenol
Chemical Structure:
The structure consists of a phenol backbone with substituents at the 2, 3, and 5 positions. The numbering of the benzene ring begins at the carbon bearing the hydroxyl group (C1) and proceeds in the direction that gives the next substituent the lowest possible number, which in this case is the nitro group at C2.
Caption: Chemical structure of 5-Bromo-3-fluoro-2-nitrophenol.
Key Identifiers:
| Identifier | Value | Reference |
| CAS Number | 1807256-50-3 | [5][6][7] |
| Molecular Formula | C₆H₃BrFNO₃ | [5][6] |
| Molecular Weight | 236.00 g/mol | [5][7] |
| SMILES | C1=C(C=C(C(=C1F)[O-])O)Br | [5] |
Physicochemical Properties
The physical and chemical properties of 5-Bromo-3-fluoro-2-nitrophenol dictate its behavior in reactions, its solubility, and its handling requirements. While extensive experimental data for this specific isomer is not widely published, properties can be predicted based on its structure and data from closely related analogues.
| Property | Value (Predicted/Analog Data) | Comments and Rationale |
| Appearance | Light yellow to yellow solid | Typical for nitrophenol compounds. |
| Boiling Point | ~277 °C (Predicted for isomer) | High boiling point due to polarity and hydrogen bonding capability.[8] |
| Density | ~1.97 g/cm³ (Predicted for isomer) | The presence of heavy atoms (Br) increases density.[8] |
| pKa | ~5.75 (Predicted for isomer) | The electron-withdrawing nitro and halogen groups increase the acidity of the phenolic proton compared to phenol (pKa ~10).[8] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The polar functional groups confer solubility in polar organic solvents. |
| Stability | Stable under normal conditions. May be light-sensitive. | Nitrophenols can be sensitive to light over long-term storage.[9] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow:
A viable approach involves the nitration and subsequent bromination of a commercially available fluorophenol. The choice of reaction sequence is critical to achieving the desired regiochemistry.
Caption: Proposed synthetic workflow for 5-Bromo-3-fluoro-2-nitrophenol.
Protocol and Mechanistic Discussion:
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Nitration of 3-Fluorophenol:
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Protocol: 3-Fluorophenol is slowly added to a cooled mixture of concentrated sulfuric acid and nitric acid. The reaction is maintained at a low temperature (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration.
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Causality: The hydroxyl group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The powerful activating effect of the -OH group will dominate, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it (positions 2, 4, and 6). This will result in a mixture of isomers, primarily 3-fluoro-2-nitrophenol and 3-fluoro-4-nitrophenol.
-
-
Isomer Separation:
-
Protocol: The resulting mixture of nitrophenol isomers is separated using column chromatography.
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Causality: The different isomers will have distinct polarities, allowing for their separation on a stationary phase like silica gel. The desired ortho-nitro isomer (3-fluoro-2-nitrophenol) can be isolated.
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-
Bromination of 3-Fluoro-2-nitrophenol:
-
Protocol: The isolated 3-fluoro-2-nitrophenol is dissolved in a solvent such as acetic acid, and a solution of bromine (Br₂) is added dropwise.
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Causality: The aromatic ring is now substituted with an activating group (-OH) and two deactivating groups (-F, -NO₂). The hydroxyl group's directing effect is still dominant. The position ortho to the hydroxyl group (C2) is blocked by the nitro group. The position para to the hydroxyl group (C5) is the most activated and sterically accessible site for the next electrophilic substitution. Therefore, bromine will be directed to the C5 position, yielding the final product, 5-Bromo-3-fluoro-2-nitrophenol.
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Applications in Drug Development and Research
The true value of 5-Bromo-3-fluoro-2-nitrophenol lies in its role as a versatile intermediate. Its multiple functional groups can be selectively manipulated to build complex molecular architectures.
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Scaffold for Heterocyclic Synthesis: The ortho-relationship between the hydroxyl and nitro groups is ideal for the synthesis of benzoxazine and benzoxazole derivatives, which are common scaffolds in pharmaceuticals. The nitro group can be readily reduced to an amine, which can then undergo cyclization with the adjacent hydroxyl group.
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Fluorine Incorporation: As a fluorinated building block, it allows for the late-stage introduction of fluorine into a target molecule, a key strategy for enhancing drug-like properties.[2] Fluorine can block metabolic hotspots, increase binding affinity, and improve membrane permeability.[1][3]
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Cross-Coupling Handle: The bromine atom serves as an excellent handle for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the facile formation of carbon-carbon or carbon-nitrogen bonds, enabling the connection of this aromatic core to other parts of a larger molecule.
Example Experimental Protocol: Synthesis of a Benzoxazinone Derivative
This protocol illustrates how 5-Bromo-3-fluoro-2-nitrophenol could be used as a starting material.
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Reduction of the Nitro Group:
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Dissolve 5-Bromo-3-fluoro-2-nitrophenol (1 eq.) in ethanol or ethyl acetate.
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Add a catalyst, such as 10% Palladium on carbon (Pd/C).
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Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate in vacuo to yield 2-amino-5-bromo-3-fluorophenol.
-
-
Cyclization to form Benzoxazinone:
-
Dissolve the resulting aminophenol (1 eq.) in a suitable solvent like tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq.).
-
Cool the solution to 0 °C and slowly add an acylating agent, such as chloroacetyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
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Upon reaction completion, perform an aqueous workup and purify the crude product by chromatography or recrystallization to obtain the desired 6-bromo-8-fluoro-2H-benzo[b][6][10]oxazin-3(4H)-one derivative.
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Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 5-Bromo-3-fluoro-2-nitrophenol. The hazard profile is based on data from the compound itself and structurally related nitrophenols.[5][11]
Hazard Identification:
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H302: Harmful if swallowed.[5]
Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12] An emergency eye wash station and safety shower should be readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust.[10] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents and bases.[12] The compound may be light-sensitive and should be stored accordingly.[9]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]
Conclusion
5-Bromo-3-fluoro-2-nitrophenol stands out as a high-value chemical intermediate for advanced research. Its densely functionalized structure offers a convergence of desirable features: a scaffold for heterocyclic synthesis, a means for strategic fluorine incorporation, and a handle for complex cross-coupling reactions. For scientists and professionals in drug discovery and materials science, this compound represents a powerful tool for constructing novel molecules with tailored properties. As the demand for more sophisticated and effective chemical entities grows, the utility of such well-designed building blocks will only continue to increase.
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